molecular formula C7H16O B3050512 (3S)-heptan-3-ol CAS No. 26549-25-7

(3S)-heptan-3-ol

Cat. No.: B3050512
CAS No.: 26549-25-7
M. Wt: 116.2 g/mol
InChI Key: RZKSECIXORKHQS-ZETCQYMHSA-N
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Description

(3S)-heptan-3-ol is an organic compound classified as a secondary alcohol. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound has the molecular formula C7H16O and is characterized by a hydroxyl group (-OH) attached to the third carbon of a seven-carbon chain. The (3S) designation indicates the specific spatial configuration of the molecule, which is important in determining its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3S)-heptan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (3S)-heptan-3-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of (3S)-heptan-3-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

(3S)-heptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to (3S)-heptan-3-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: It can be reduced to heptane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetone or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.

Major Products

    Oxidation: (3S)-heptan-3-one.

    Reduction: Heptane.

    Substitution: (3S)-3-chloroheptane or (3S)-3-bromoheptane.

Scientific Research Applications

(3S)-heptan-3-ol has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a model substrate in enzymatic studies to understand the specificity and mechanism of alcohol dehydrogenases.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (3S)-heptan-3-ol involves its interaction with specific molecular targets, such as enzymes. For example, in enzymatic oxidation, the hydroxyl group of this compound is oxidized to a carbonyl group by alcohol dehydrogenase, which involves the transfer of hydrogen atoms to the enzyme’s cofactor, typically NAD+ or NADP+. This process is crucial in metabolic pathways where this compound serves as an intermediate.

Comparison with Similar Compounds

Similar Compounds

    (3R)-heptan-3-ol: The enantiomer of (3S)-heptan-3-ol with a different spatial configuration.

    Heptan-2-ol: A positional isomer with the hydroxyl group on the second carbon.

    Heptan-4-ol: Another positional isomer with the hydroxyl group on the fourth carbon.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomer, (3R)-heptan-3-ol, may exhibit different reactivity and interactions with chiral environments, making this compound valuable in stereoselective synthesis and research.

Properties

IUPAC Name

(3S)-heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKSECIXORKHQS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426425
Record name (3S)-heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26549-25-7
Record name (3S)-heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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